Cas no 42534-05-4 (2-(carbamoylamino)-4-methylpentanoic acid)

2-(Carbamoylamino)-4-methylpentanoic acid is a synthetic organic compound featuring both carbamoyl and carboxyl functional groups attached to a branched alkyl chain. This structure imparts unique reactivity, making it valuable in peptide synthesis and pharmaceutical intermediates. Its branched-chain configuration enhances steric selectivity, while the carbamoyl group offers potential for further derivatization. The compound’s stability under mild conditions and compatibility with common coupling reagents make it suitable for controlled amide bond formation. Additionally, its solubility in polar solvents facilitates handling in aqueous or organic phases. These properties position it as a versatile building block for research in medicinal chemistry and bioactive molecule development.
2-(carbamoylamino)-4-methylpentanoic acid structure
42534-05-4 structure
商品名:2-(carbamoylamino)-4-methylpentanoic acid
CAS番号:42534-05-4
MF:C7H14N2O3
メガワット:174.19766
CID:928225
PubChem ID:458590

2-(carbamoylamino)-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-ureido-pentanoic acid
    • 2-(aminocarbonylamino)-4-methylpentanoic acid
    • AC1L9YR0
    • AC1Q1P6N
    • Carbaminyl-dl-leucin
    • CARBAMOYL-LEU-OH
    • N-Carbamoyl-dl-leucin
    • N-carbamoyl-DL-leucine
    • N-Carbamoyl-leucin
    • N-carbamoylleucine
    • N-carbamoyl-leucine
    • N-Carbamyl-L-leucine
    • Oprea1_387246
    • Oprea1_602533
    • STOCK1N-28024
    • CS-0275782
    • AKOS016879720
    • 4-Methyl-2-ureidopentanoic acid
    • SCHEMBL1001705
    • 4-Methyl-2-ureidopentanoicacid
    • 42534-05-4
    • NCGC00331418-01
    • DTXSID80332538
    • 4-Methyl-2-ureido-pentanoic acid, AldrichCPR
    • AKOS000263982
    • STL553762
    • 2-(carbamoylamino)-4-methylpentanoic acid
    • BBA11720
    • Z56862248
    • AB01325939-02
    • HMS1675I22
    • EN300-04201
    • Carbamoylleucine
    • MDL: MFCD03006190
    • インチ: InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)
    • InChIKey: JUIBQJHHPDRAGP-UHFFFAOYSA-N
    • ほほえんだ: CC(CC(NC(N)=O)C(O)=O)C

計算された属性

  • せいみつぶんしりょう: 174.10052
  • どういたいしつりょう: 174.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4Ų
  • 疎水性パラメータ計算基準値(XlogP): _0.8

じっけんとくせい

  • ふってん: 321.9°C at 760 mmHg
  • フラッシュポイント: 148.5°C
  • PSA: 92.42

2-(carbamoylamino)-4-methylpentanoic acid セキュリティ情報

  • 危険カテゴリコード: 41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

2-(carbamoylamino)-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-04201-0.5g
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4 90%
0.5g
$369.0 2023-10-28
Enamine
EN300-04201-0.05g
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4 90%
0.05g
$110.0 2023-10-28
TRC
B427685-250mg
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4
250mg
$ 320.00 2022-06-07
Enamine
EN300-04201-10g
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4 90%
10g
$3827.0 2023-10-28
1PlusChem
1P00C0EH-2.5g
4-METHYL-2-UREIDO-PENTANOIC ACID
42534-05-4 90%
2.5g
$1288.00 2023-12-17
1PlusChem
1P00C0EH-500mg
4-METHYL-2-UREIDO-PENTANOIC ACID
42534-05-4 95%
500mg
$518.00 2024-05-02
Enamine
EN300-04201-5.0g
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4
5g
$1961.0 2023-05-03
Enamine
EN300-04201-10.0g
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4
10g
$3827.0 2023-05-03
Enamine
EN300-04201-2.5g
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4 90%
2.5g
$992.0 2023-10-28
TRC
B427685-25mg
2-(carbamoylamino)-4-methylpentanoic acid
42534-05-4
25mg
$ 50.00 2022-06-07

2-(carbamoylamino)-4-methylpentanoic acid 関連文献

2-(carbamoylamino)-4-methylpentanoic acidに関する追加情報

Introduction to 2-(carbamoylamino)-4-methylpentanoic acid (CAS No. 42534-05-4)

2-(carbamoylamino)-4-methylpentanoic acid, identified by its Chemical Abstracts Service (CAS) number 42534-05-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.

The molecular structure of 2-(carbamoylamino)-4-methylpentanoic acid consists of a pentanoic acid backbone with a carbamoylamino substituent at the second carbon position. This configuration imparts distinct chemical reactivity and functional properties, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both amine and carbamoyl groups allows for further functionalization, enabling the creation of derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(carbamoylamino)-4-methylpentanoic acid. Its structural motif is reminiscent of certain bioactive peptides and metabolites, suggesting possible roles in modulating biological pathways. Preliminary studies have indicated that this compound may exhibit inhibitory effects on specific enzymatic targets, which could be leveraged in the development of therapeutic agents for conditions such as inflammation and metabolic disorders.

One of the most compelling aspects of 2-(carbamoylamino)-4-methylpentanoic acid is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs with enhanced binding affinity and selectivity. For instance, modifications to the side chain or the carbamoylamino group have led to derivatives that show improved efficacy in preclinical models. These findings underscore the importance of this compound as a scaffold for drug discovery efforts.

The synthesis of 2-(carbamoylamino)-4-methylpentanoic acid presents an interesting challenge due to its complex functional groups. However, advancements in synthetic methodologies have made it more accessible than ever before. Modern techniques such as asymmetric synthesis and catalytic hydrogenation have enabled researchers to produce high-purity samples with greater efficiency. This accessibility is crucial for conducting detailed structural-activity relationship (SAR) studies and optimizing lead compounds for clinical development.

From a biochemical perspective, 2-(carbamoylamino)-4-methylpentanoic acid interacts with cellular components in ways that suggest potential therapeutic applications. Its ability to cross cell membranes and influence intracellular signaling pathways makes it a candidate for treating diseases where molecular intervention is required. Additionally, its stability under various physiological conditions enhances its suitability for formulation into drug products.

The role of 2-(carbamoylamino)-4-methylpentanoic acid in drug development is further highlighted by its incorporation into several ongoing clinical trials. These trials aim to evaluate its safety and efficacy in treating a range of conditions, from neurological disorders to autoimmune diseases. The results of these trials will provide critical insights into the compound's therapeutic potential and guide future research directions.

Environmental considerations also play a role in the study of 2-(carbamoylamino)-4-methylpentanoic acid. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize production processes, ensuring that this compound can be manufactured responsibly while maintaining high yields and purity standards.

In conclusion, 2-(carbamoylamino)-4-methylpentanoic acid (CAS No. 42534-05-4) represents a significant advancement in pharmaceutical research due to its unique structural properties and promising biological activities. Its role as a synthetic intermediate and lead compound continues to drive innovation in drug discovery, offering hope for new treatments across multiple therapeutic areas. As research progresses, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD